REACTION_CXSMILES
|
CC(OP(C1C=CC(N)=CC=1)(=O)OC(C)C)C.[CH3:18][CH:19]([O:21][P:22]([C:28]1[CH:33]=[CH:32][CH:31]=[C:30]([N+:34]([O-])=O)[CH:29]=1)(=[O:27])[O:23][CH:24]([CH3:26])[CH3:25])[CH3:20]>>[CH3:26][CH:24]([O:23][P:22]([C:28]1[CH:33]=[CH:32][CH:31]=[C:30]([NH2:34])[CH:29]=1)(=[O:27])[O:21][CH:19]([CH3:18])[CH3:20])[CH3:25]
|
Name
|
dipropan-2-yl(4-aminophenyl)phosphonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)OP(OC(C)C)(=O)C1=CC=C(C=C1)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)OP(OC(C)C)(=O)C1=CC(=CC=C1)[N+](=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Prepared
|
Name
|
|
Type
|
|
Smiles
|
CC(C)OP(OC(C)C)(=O)C1=CC(=CC=C1)N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 45% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |